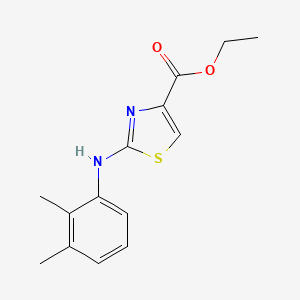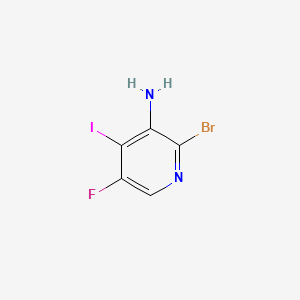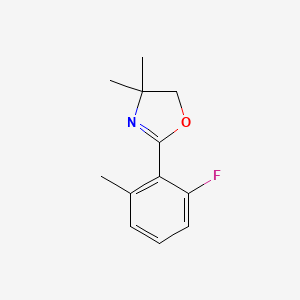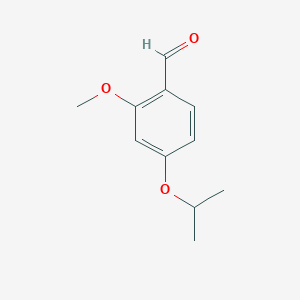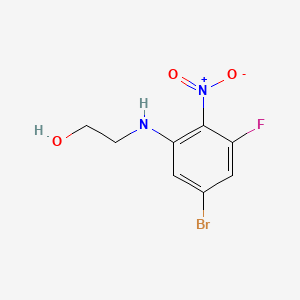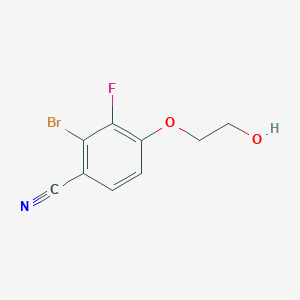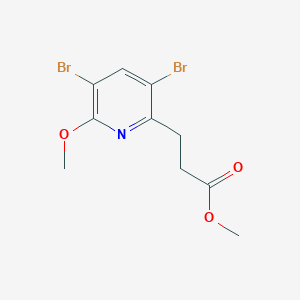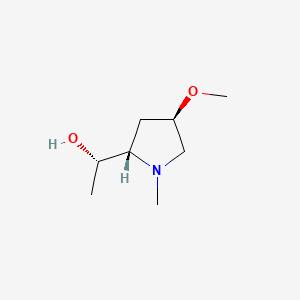
(S)-1-((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a hydroxyl group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and methanol.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride.
Introduction of Methoxy Group: The methoxy group is introduced via a methylation reaction, using reagents like methyl iodide.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production of (S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific context and application, but it often involves binding to active sites and altering the conformation or activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
®-1-[(2R,4S)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol: The enantiomer of the compound, with similar but distinct properties.
1-[(2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinyl]ethanol: A similar compound with a hydroxyl group instead of a methoxy group.
1-[(2S,4R)-4-Methoxy-1-ethyl-2-pyrrolidinyl]ethanol: A derivative with an ethyl group instead of a methyl group.
Uniqueness
(S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(1S)-1-[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C8H17NO2/c1-6(10)8-4-7(11-3)5-9(8)2/h6-8,10H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 |
InChI Key |
IBNMDFIGQWUHPZ-RNJXMRFFSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1C[C@H](CN1C)OC)O |
Canonical SMILES |
CC(C1CC(CN1C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


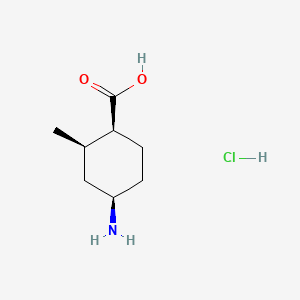
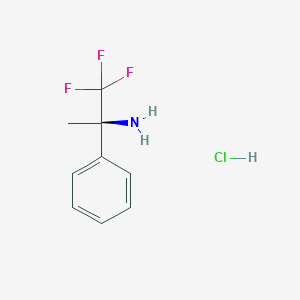
![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)
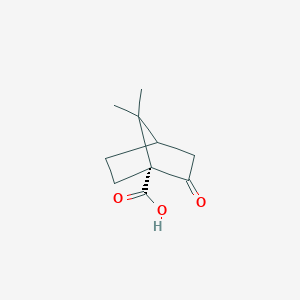
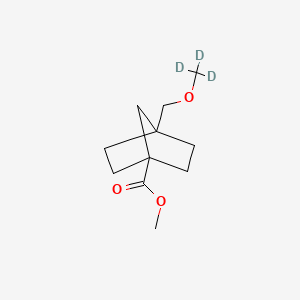
![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)
